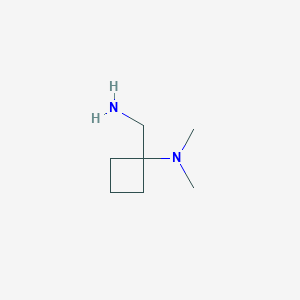
6-Amino-2,3,4-trifluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gelsemine, also known as gelsemin, is an indole alkaloid isolated from flowering plants of the genus Gelsemium. This genus is native to the subtropical and tropical regions of the Americas and Southeast Asia. Gelsemine is a highly toxic compound that acts as a paralytic, and exposure to it can result in death. Despite its toxicity, gelsemine has been the subject of pharmacological research due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of gelsemine is a complex process due to its intricate molecular structure. One notable synthetic route involves an organocatalytic Diels-Alder reaction, which is highly diastereoselective and enantioselective. This reaction is followed by several steps, including intramolecular cyclization and functional group transformations, to construct the gelsemine molecule .
Industrial Production Methods
Industrial production of gelsemine typically involves extraction from natural sources, particularly from the Gelsemium elegans plant. The extraction process includes harvesting the plant material, followed by solvent extraction and purification steps to isolate gelsemine. Due to its high toxicity, the production process requires stringent safety measures to protect workers and the environment .
Chemical Reactions Analysis
Types of Reactions
Gelsemine undergoes various chemical reactions, including:
Oxidation: Gelsemine can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in gelsemine, potentially altering its pharmacological properties.
Substitution: Gelsemine can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in the chemical reactions of gelsemine include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from the chemical reactions of gelsemine depend on the type of reaction and the reagents used. For example, oxidation reactions may produce gelsemine derivatives with altered pharmacological properties, while reduction reactions can yield simpler analogs of gelsemine .
Scientific Research Applications
Mechanism of Action
Gelsemine exerts its effects primarily by acting as an agonist of the mammalian glycine receptor. Activation of this receptor leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, resulting in muscle relaxation and paralysis. The molecular targets and pathways involved in gelsemine’s action include the glycine receptor and associated signaling pathways that regulate neuronal activity and muscle function .
Comparison with Similar Compounds
Gelsemine is unique among indole alkaloids due to its specific molecular structure and potent biological activities. Similar compounds include:
Koumine: Another indole alkaloid found in Gelsemium species, known for its analgesic and anti-inflammatory properties.
Gelsevirine: An alkaloid with similar pharmacological effects but differing in molecular structure.
Humantenine: An indole alkaloid with distinct biological activities, including potential anti-cancer properties.
Gelsemine stands out due to its high toxicity and specific action on the glycine receptor, making it a compound of significant interest for both toxicological and therapeutic research .
Properties
CAS No. |
163734-03-0 |
|---|---|
Molecular Formula |
C6H4F3NO |
Molecular Weight |
163.1 g/mol |
IUPAC Name |
6-amino-2,3,4-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2 |
InChI Key |
VEPKZQHPDWUTBU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)F)O)N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)O)N |
Synonyms |
Phenol, 6-amino-2,3,4-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)


![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-methylbutanoic acid;morpholine](/img/structure/B69062.png)

![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
